2-(3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an interesting subject for further research.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which could be useful in preventing oxidative damage in the body. Additionally, it has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate in lab experiments is that it is relatively easy to synthesize. Additionally, it has a unique structure that makes it a useful starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes or receptors in the body. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, more research could be done to optimize the synthesis method and improve the yield of the compound. Finally, research could be done to explore the potential of this compound in other fields, such as materials science or environmental science.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its unique structure and biochemical and physiological effects make it an interesting subject for further research. By understanding its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound and its potential applications.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(4-biphenylylcarbonyl)benzoate has potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a starting material for the synthesis of other compounds with similar structures. It can also be used as a reagent in various chemical reactions to form new compounds.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-phenylbenzoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO6/c30-26(22-9-6-10-23(17-22)29(33)34)18-35-28(32)25-12-5-4-11-24(25)27(31)21-15-13-20(14-16-21)19-7-2-1-3-8-19/h1-17H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLBTYYCDLBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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